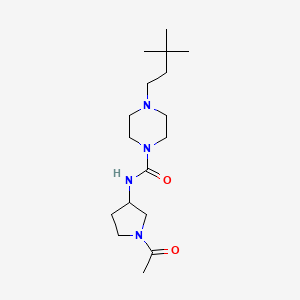![molecular formula C16H23N5 B7144023 2,4,5-Trimethyl-6-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]pyrimidine](/img/structure/B7144023.png)
2,4,5-Trimethyl-6-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Trimethyl-6-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]pyrimidine is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in biochemistry, particularly in the structure of nucleic acids. This compound is characterized by the presence of a pyrimidine ring substituted with trimethyl groups and a piperidine ring attached to a pyrazole moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5-Trimethyl-6-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the formation of the pyrimidine ring. The piperidine and pyrazole rings are introduced through nucleophilic substitution reactions, where the appropriate amines react with halogenated pyrimidine intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions such as temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4,5-Trimethyl-6-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of corresponding pyrimidine N-oxides.
Reduction: Formation of reduced pyrimidine derivatives.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2,4,5-Trimethyl-6-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,4,5-Trimethyl-6-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction cascades, leading to altered cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-5,6-dimethyl-2-[4-(4-methylpiperidin-1-yl)methyl]thieno[2,3-d]pyrimidine
- 2-[4-Methylpyrazol-1-yl]phenylplatinum(II) (1,3-bis[1-methyl-1H-pyrazol-4-yl]propane-1,3-dione)
Uniqueness
2,4,5-Trimethyl-6-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both piperidine and pyrazole rings enhances its potential for diverse interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2,4,5-trimethyl-6-[4-(4-methylpyrazol-1-yl)piperidin-1-yl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5/c1-11-9-17-21(10-11)15-5-7-20(8-6-15)16-12(2)13(3)18-14(4)19-16/h9-10,15H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUOSFHGVCYIYOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2CCN(CC2)C3=NC(=NC(=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(adamantane-1-carbonyl)-N-[2-(tetrazol-2-yl)ethyl]pyrrolidine-2-carboxamide](/img/structure/B7143947.png)
![2-(4-methylpiperidin-1-yl)-N-[3-(1-methyltetrazol-5-yl)phenyl]acetamide](/img/structure/B7143958.png)
![1-(2,3,3a,4,5,6,7,7a-Octahydro-1-benzofuran-4-yl)-3-[1-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]urea](/img/structure/B7143962.png)
![(3-Benzylpyrrolidin-1-yl)-imidazo[1,2-a]pyridin-3-ylmethanone](/img/structure/B7143978.png)
![1-(2,5-Dimethylpyrazol-3-yl)-3-[2-[4-(hydroxymethyl)piperidin-1-yl]anilino]pyrrolidin-2-one](/img/structure/B7143997.png)

![3-(3-Cyclopentyl-1,2,4-oxadiazol-5-yl)-1-[4-(oxolan-2-ylmethyl)piperazin-1-yl]propan-1-one](/img/structure/B7144015.png)
![N-[(6-imidazol-1-ylpyridin-3-yl)methyl]-6-propan-2-ylpyridine-2-carboxamide](/img/structure/B7144018.png)
![1-[3-(3-cyclopentyl-1,2,4-oxadiazol-5-yl)propanoyl]-N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide](/img/structure/B7144028.png)
![3-(4-Methylsulfonylphenyl)-5-[(4-phenyltriazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7144036.png)
![2-(4-methylpiperidin-1-yl)-N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B7144040.png)
![N-[3-(4-methyl-1,2,4-triazol-3-yl)phenyl]-6-propan-2-ylpyridine-2-carboxamide](/img/structure/B7144048.png)
![N-[1-(cyclopropylmethyl)piperidin-4-yl]-5-(4-fluorophenyl)-1,2-oxazole-3-carboxamide](/img/structure/B7144050.png)
![4-[2-(2,5-Dimethylphenyl)pyrrolidin-1-yl]sulfonyl-1-methylimidazole](/img/structure/B7144056.png)
